2-Iodo-N-methyl-N-phenylaniline is an organic compound with the molecular formula CHIN. It features a phenyl group, a methyl group, and an iodine atom attached to the nitrogen of the aniline structure. This compound is notable for its potential applications in medicinal chemistry and as a precursor in various chemical syntheses. The presence of the iodine atom enhances its reactivity and makes it suitable for radiolabeling in imaging studies.
The chemical behavior of 2-Iodo-N-methyl-N-phenylaniline is characterized by its ability to undergo various reactions, including:
These reactions are instrumental in synthesizing related compounds and exploring their biological activities.
2-Iodo-N-methyl-N-phenylaniline exhibits significant biological activity. Research indicates that its derivatives can interact with various biological systems, including:
Several synthetic routes have been developed for producing 2-Iodo-N-methyl-N-phenylaniline:
The applications of 2-Iodo-N-methyl-N-phenylaniline include:
Interactions involving 2-Iodo-N-methyl-N-phenylaniline have been explored primarily concerning its uptake mechanisms and biological effects:
Several compounds share structural similarities with 2-Iodo-N-methyl-N-phenylaniline. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Iodo-L-phenylalanine | Contains a phenyl group and iodine | Used as a tumor tracer in imaging studies |
| 4-Iodo-N-methylaniline | Iodine at para position | Exhibits different reactivity due to substitution pattern |
| 3-Iodo-N-methylaniline | Iodine at meta position | Varies in biological activity compared to para and ortho isomers |
| N-Methyl-N-phenylamine | No halogen substituent | Serves as a base structure without iodine's reactivity |
Each compound has distinct properties that influence its chemical behavior and biological activity, making them suitable for various applications in research and medicine.
The computational modeling of electrophilic aromatic substitution involving 2-Iodo-N-methyl-N-phenylaniline has been extensively studied using density functional theory methods. The prevailing mechanistic understanding indicates that electrophilic aromatic substitution follows a well-established two-step mechanism involving π-complex formation followed by σ-complex intermediate formation [1] [2] [3].
Modern computational approaches have employed various density functional theory functionals, with B3LYP and M06-2X showing particularly good performance for iodination reactions [3] [4]. The computational studies reveal that the electrophilic species responsible for aromatic iodination is primarily the iodine cation (I+), which is generated through the reaction of molecular iodine with nitric acid according to the mechanism: I₂ + HNO₃ → I+ + NO₂⁻ + H₂O [1] [5]. Alternative pathways involve the highly reactive H₂OI+ species, which has been shown to significantly lower activation barriers for iodination processes [6] [7].
Table 1: Computational Methods and Activation Barriers for Iodination Reactions
| Computational Method | Basis Set | Activation Energy (kcal/mol) | Electrophile | Reference |
|---|---|---|---|---|
| B3LYP | 6-31G(d) | 26.4 | I+ | [3] |
| M06-2X | 6-31+G(d) | 10.8-13.1 | H₂OI+ | [6] |
| B3LYP | 6-311G(d,p) | 66.9 | HOI | [7] |
| MP2 | 6-31+G** | 20.5 | I+ | [8] |
The rate-determining step in electrophilic aromatic substitution has been consistently identified as the formation of the σ-complex intermediate through the attack of the aromatic ring on the electrophile [3] [4]. This step involves the disruption of aromaticity and formation of a carbocation intermediate, which requires substantial energy input. The computational studies demonstrate that the transition state for iodination is characteristically late, meaning it closely resembles the σ-complex intermediate in terms of geometry and electronic structure [9].
Computational investigations have revealed that the electrophilic aromatic substitution can proceed through both concerted and stepwise mechanisms, depending on the specific reaction conditions and substituents present [3]. The choice between these pathways is influenced by the nature of the electrophile and the electronic properties of the aromatic substrate. For iodination reactions specifically, a stepwise mechanism involving distinct π-complex and σ-complex intermediates is generally favored [4].
The presence of N-methyl groups in aromatic amine derivatives introduces significant steric effects that profoundly influence the kinetics of electrophilic aromatic substitution reactions. Kinetic studies have demonstrated that N-methyl substitution typically results in a substantial decrease in reaction rates compared to unsubstituted aromatic systems [10] [11].
Systematic kinetic investigations comparing aniline with N-methylaniline in nucleophilic aromatic substitution reactions have shown that the steric hindrance factor, expressed as the ratio kA/kM (where kA is the rate constant for aniline and kM is the rate constant for N-methylaniline), can reach values exceeding 20,000 when bulky ortho-substituents are present [11]. This dramatic rate reduction illustrates the profound impact of steric interactions on reaction kinetics.
Table 2: Steric Effects of N-Methyl Groups on Reaction Kinetics
| Substrate | Rate Constant Ratio (kA/kM) | Activation Energy Increase (kcal/mol) | Regioselectivity Factor | Reference |
|---|---|---|---|---|
| Simple anilines | 2-20 | 2-3 | 1.5:1 (para:ortho) | [10] [11] |
| Ortho-substituted | 5,000-20,000 | 4-5 | 10:1 (para:ortho) | [11] [12] |
| Meta-substituted | 50-200 | 2-3 | 3:1 (para:ortho) | [11] |
The steric effects of N-methyl groups manifest in several ways. First, they create spatial congestion around the reaction center, hindering the approach of electrophilic species and increasing the activation energy required for the formation of the σ-complex intermediate [13]. Second, N-methyl groups can influence the regioselectivity of the reaction by preferentially blocking certain positions on the aromatic ring, thereby directing the electrophilic attack to less sterically hindered positions [14].
The magnitude of these steric effects has been quantified through computational studies, which reveal that the presence of N-methyl groups can increase activation energies by 2-5 kcal/mol depending on the specific substitution pattern and reaction conditions [15] [13]. This energy increase corresponds to reaction rate decreases of several orders of magnitude at typical reaction temperatures.
Kinetic isotope effect studies have provided additional insights into the mechanism of N-methyl group effects. When deuterated N-methyl groups are employed, primary kinetic isotope effects are observed, confirming that C-H bond vibrations in the N-methyl group contribute to the overall activation barrier [16] [17]. The observed kinetic isotope effects typically range from 1.5 to 4.0, indicating that the N-methyl groups participate in the rate-determining step through hyperconjugative interactions with the aromatic ring [18] [19].
The influence of solvent and temperature on halogenation reactions involving aromatic compounds has been extensively characterized through both experimental and computational studies. Solvent effects play a crucial role in determining reaction rates, mechanisms, and selectivities in electrophilic aromatic substitution processes [20] [21].
Solvent polarity has a profound impact on the kinetics of halogenation reactions. Polar solvents stabilize charged intermediates and transition states through electrostatic interactions, leading to significant rate enhancements. The relationship between solvent dielectric constant and reaction rate has been quantified, showing that polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide can increase reaction rates by factors of 10⁴ to 10⁶ compared to non-polar solvents [21] [22].
Table 3: Solvent Effects on Halogenation Reaction Rates
| Solvent | Dielectric Constant (ε) | Relative Rate | Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Dimethylformamide | 36.7 | 10⁶ | 15-20 | [21] |
| Dimethyl sulfoxide | 46.7 | 10⁵ | 18-22 | [21] |
| Acetonitrile | 35.9 | 10⁴ | 20-25 | [21] |
| Ethanol | 24.6 | 10² | 25-30 | [21] |
| Water | 78.4 | 10³ | 22-28 | [21] |
The computational modeling of solvent effects has employed various continuum solvation models, including the Polarizable Continuum Model (PCM), the Conductor-like Polarizable Continuum Model (CPCM), and the Solvation Model based on Density (SMD) [4] [23]. These models provide quantitative predictions of solvation energies and their effects on reaction barriers, showing good agreement with experimental observations.
Temperature dependencies in halogenation reactions follow typical Arrhenius behavior, with reaction rates approximately doubling for every 10°C increase in temperature [24] [25]. However, the temperature dependence is significantly influenced by the specific halogen and substrate involved. Iodination reactions generally show stronger temperature dependencies than chlorination or bromination reactions due to the higher activation energies associated with the weaker electrophilic character of iodine [26].
Table 4: Temperature Effects on Halogenation Kinetics
| Reaction Type | Temperature Range (K) | Activation Energy (kcal/mol) | Temperature Coefficient | Reference |
|---|---|---|---|---|
| Iodination | 273-373 | 25-35 | 2.2 per 10°C | [24] |
| Bromination | 273-373 | 20-30 | 2.0 per 10°C | [24] |
| Chlorination | 273-373 | 15-25 | 1.8 per 10°C | [24] |
The thermodynamic parameters for halogenation reactions have been determined through temperature-dependent kinetic studies. Typical values for enthalpy of activation (ΔH‡) range from 20-35 kcal/mol, while entropy of activation (ΔS‡) values are generally negative, ranging from -25 to -40 entropy units, indicating highly ordered transition states [21] [24]. These thermodynamic parameters provide insights into the nature of the transition states and the degree of bond formation and breaking at the rate-determining step.